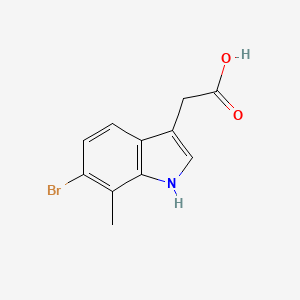

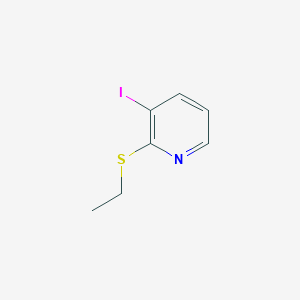

![molecular formula C7H5ClFN3 B1449427 4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine CAS No. 1388065-63-1](/img/structure/B1449427.png)

4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine

Overview

Description

4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine (CFBI) is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used as a model system for studying a variety of biological processes, such as enzyme catalysis, protein-protein interactions, and drug-target interactions. CFBI is also used as a tool for investigating the mechanisms of action of various drugs and their effects on biochemical and physiological processes.

Scientific Research Applications

Synthetic Pathways and Structural Properties

The synthesis and investigation of structural properties of novel compounds, including imidazole derivatives, are a significant area of research. For instance, the study by Issac and Tierney (1996) explores the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from reactions involving chloral and substituted anilines. These compounds, which share structural motifs with imidazole derivatives, demonstrate the versatility of these chemical frameworks in producing compounds with potential applications in material science and pharmaceuticals (Issac & Tierney, 1996).

Antitumor Activity

Imidazole derivatives, closely related to benzo[d]imidazol-2-amines, have been reviewed for their antitumor activities. Studies like the one by Iradyan et al. (2009) compile data on active compounds, including bis(2-chloroethyl)amino derivatives of imidazole, highlighting the therapeutic potential of these compounds in cancer treatment (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Corrosion Inhibition

Imidazoline derivatives, which share a similar heterocyclic core with benzo[d]imidazol-2-amines, are extensively used as corrosion inhibitors. A review by Sriplai and Sombatmankhong (2023) discusses the use of imidazoline and its derivatives as effective corrosion inhibitors, emphasizing their low toxicity, cost-effectiveness, and environmental friendliness (Sriplai & Sombatmankhong, 2023).

Immune Response Modulation

Imiquimod, an imidazoquinolinamine, activates the immune system through the localized induction of cytokines. Though structurally distinct, the study of imiquimod's mechanism highlights the therapeutic potential of heterocyclic amines in modulating immune responses for treating various skin disorders. This suggests a potential area of research for compounds like "4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine" in immune response modulation (Syed, 2001).

Environmental Applications

Advances in the development of sorbents for environmental cleanup, such as PFAS removal, are another area where related chemical compounds find application. The study by Ateia et al. (2019) on amine-functionalized sorbents for PFAS removal underlines the role of nitrogen-containing compounds in addressing persistent organic pollutants (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

properties

IUPAC Name |

7-chloro-4-fluoro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGSAWFOHXYFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)N=C(N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

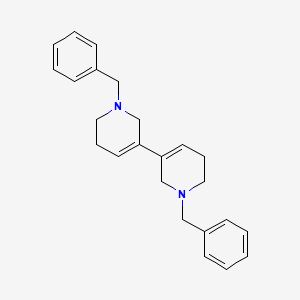

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine](/img/structure/B1449348.png)

![{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1449359.png)

![Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid](/img/structure/B1449362.png)

![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate](/img/structure/B1449364.png)